5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
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Overview
Description
5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Properties : Research suggests that this compound may have potential as an anticancer agent. Its unique structure could interfere with cancer cell growth pathways or inhibit specific enzymes involved in tumor progression .
- Neurological Disorders : Investigations are ongoing to explore its neuroprotective effects. The compound’s ability to modulate neurotransmitter receptors or influence neuronal function could be valuable in treating neurodegenerative diseases .
- Transition Metal Complexes : Researchers have synthesized metal complexes containing this compound as ligands. These complexes exhibit catalytic activity in various reactions, including cross-coupling, hydrogenation, and oxidation .
- Asymmetric Catalysis : The chiral nature of this compound makes it suitable for asymmetric catalysis. It can participate in enantioselective transformations, aiding in the synthesis of complex molecules .
- Luminescent Properties : The benzimidazole core contributes to its fluorescence. Scientists have explored its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Sensors : The compound’s sensitivity to specific analytes makes it a potential candidate for chemical sensors. Researchers investigate its application in detecting environmental pollutants or biomolecules .
- Metal-Organic Frameworks (MOFs) : Incorporating this compound into MOFs could lead to novel porous materials with applications in gas storage, separation, and catalysis .
- Supramolecular Chemistry : Its ability to form coordination complexes with metal ions allows for the design of functional supramolecular assemblies .
- Protein Binding : Researchers have explored its interactions with proteins, including enzymes and receptors. Understanding these interactions could aid drug design and therapeutic strategies .
- Cell Imaging : The compound’s fluorescence properties make it useful for cellular imaging studies, visualizing specific cellular components or processes .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Optoelectronics
Coordination Chemistry
Biological Studies
Pharmacology and Toxicology
Mechanism of Action
Mode of Action
Based on its structural features, it is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structural features have been known to affect various biochemical pathways, including signal transduction, enzyme catalysis, and ion channel regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
5,6-dimethyl-1-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.C2H2O4/c1-15-10-19-20(11-16(15)2)23(14-21-19)12-17-5-7-22(8-6-17)13-18-4-3-9-24-18;3-1(4)2(5)6/h3-4,9-11,14,17H,5-8,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBACCBOADWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.